molecular formula C12H11BrO2 B11855620 2-((1-Bromonaphthalen-2-yl)oxy)ethanol

2-((1-Bromonaphthalen-2-yl)oxy)ethanol

Cat. No.: B11855620
M. Wt: 267.12 g/mol
InChI Key: KLDFDBNENSFXJN-UHFFFAOYSA-N
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Description

2-((1-Bromonaphthalen-2-yl)oxy)ethanol is an organic compound that features a bromonaphthalene moiety linked to an ethanol group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Bromonaphthalen-2-yl)oxy)ethanol typically involves the reaction of 1-bromonaphthalene with ethylene glycol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of ethylene glycol attacks the bromine-substituted carbon of 1-bromonaphthalene, resulting in the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Bromonaphthalen-2-yl)oxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding naphthyl ether.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-((1-bromonaphthalen-2-yl)oxy)acetaldehyde or 2-((1-bromonaphthalen-2-yl)oxy)acetic acid.

    Reduction: Formation of 2-((naphthalen-2-yl)oxy)ethanol.

    Substitution: Formation of 2-((1-azidonaphthalen-2-yl)oxy)ethanol or 2-((1-thionaphthalen-2-yl)oxy)ethanol.

Scientific Research Applications

2-((1-Bromonaphthalen-2-yl)oxy)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the interactions of brominated compounds with biological systems.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Bromonaphthalen-2-yl)oxy)ethanol involves its interaction with molecular targets through its bromine and hydroxyl groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Bromonaphthalen-2-yl)oxy)acetamide
  • 2-((1-Bromonaphthalen-2-yl)oxy)ethylamine
  • 2-((1-Bromonaphthalen-2-yl)oxy)propane

Uniqueness

2-((1-Bromonaphthalen-2-yl)oxy)ethanol is unique due to its specific combination of a bromonaphthalene moiety and an ethanol group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-12-10-4-2-1-3-9(10)5-6-11(12)15-8-7-14/h1-6,14H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDFDBNENSFXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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